An In-depth Technical Guide to 7N-[1-(2-Carboxy)ethyl]allopurinol: Structure, Synthesis, and Significance
An In-depth Technical Guide to 7N-[1-(2-Carboxy)ethyl]allopurinol: Structure, Synthesis, and Significance
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 7N-[1-(2-Carboxy)ethyl]allopurinol, a significant derivative and impurity of the widely used medication, allopurinol. The guide delves into the core chemical structure, explores plausible synthetic pathways based on established purine chemistry, and details the analytical techniques essential for its structural elucidation. Furthermore, it discusses the compound's relevance in the context of allopurinol's metabolism and its role as a reference standard in pharmaceutical quality control. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction: The Context of Allopurinol and its Derivatives
Allopurinol, a structural isomer of hypoxanthine, is a cornerstone in the management of hyperuricemia and its complications, most notably gout.[1] It functions as an inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2] By blocking this terminal step in purine metabolism, allopurinol effectively reduces the concentration of uric acid in the blood and urine.[2] The primary active metabolite of allopurinol is oxypurinol, which also inhibits xanthine oxidase and has a significantly longer half-life, contributing substantially to the therapeutic effect.[3][4]
The study of allopurinol's derivatives and metabolites is crucial for a complete understanding of its pharmacology, potential side effects, and for ensuring the quality and purity of the active pharmaceutical ingredient (API).[5] 7N-[1-(2-Carboxy)ethyl]allopurinol is one such derivative, identified as an impurity in the manufacturing process of allopurinol.[6][7] Its characterization is vital for regulatory compliance and for understanding any potential biological activity it may possess. This guide will focus specifically on the chemical and analytical aspects of this N-7 substituted derivative.
Chemical Structure and Nomenclature
The chemical structure of 7N-[1-(2-Carboxy)ethyl]allopurinol is defined by the attachment of a 1-(2-carboxy)ethyl group to the nitrogen at the 7-position of the allopurinol core. The allopurinol core is a pyrazolo[3,4-d]pyrimidine ring system.[8]
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Systematic Name: 3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-7(6H)-yl)propanoic acid
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Common Name: 7N-[1-(2-Carboxy)ethyl]allopurinol
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CAS Number: 34397-00-7[6]
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Molecular Formula: C₈H₈N₄O₃[6]
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Molecular Weight: 208.17 g/mol [6]
The key structural features include:
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Pyrazolo[3,4-d]pyrimidine Core: The bicyclic heterocyclic system that is isomeric with the purine ring of hypoxanthine.
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Keto Group: The oxygen atom at the C4 position.
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Carboxyethyl Side Chain: A propanoic acid moiety attached to the N7 position of the pyrazole ring. This substitution is a key differentiator from allopurinol and its primary metabolite, oxypurinol.
Alkylation at the N7 position of purine-like molecules can significantly alter their physicochemical properties, including solubility, hydrogen bonding capabilities, and interactions with biological targets.[9]
Synthesis and Methodology
Postulated Synthetic Pathway: N-Alkylation of Allopurinol
A probable approach involves the reaction of allopurinol with a suitable three-carbon electrophile bearing a protected carboxylic acid function, followed by deprotection. A Michael addition of allopurinol to an acrylate ester is a highly likely route.
Step 1: Michael Addition Allopurinol, acting as a nucleophile, would react with an acrylic acid ester (e.g., ethyl acrylate) under basic conditions. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF, DMSO) would be critical to facilitate the reaction and influence the regioselectivity of the alkylation. While direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, the specific reaction conditions can be optimized to favor the N7 product.[10]
Step 2: Hydrolysis The resulting ester would then be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
Below is a DOT graph visualizing this proposed synthetic workflow.
Caption: Proposed two-step synthesis of 7N-[1-(2-Carboxy)ethyl]allopurinol.
Causality in Experimental Choices
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Choice of Acrylate Ester: Using an ester of acrylic acid (like ethyl acrylate) instead of acrylic acid itself prevents undesirable side reactions that the free carboxylic acid could undergo with the basic catalyst.
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Regioselectivity (N7 vs. N9): The alkylation of purine analogs is often sensitive to steric and electronic factors. The thermodynamically more stable N9 isomer is frequently the major product in direct alkylations.[10] However, kinetic control, potentially through the use of specific catalysts or reaction conditions, can favor the N7 isomer. For its use as a reference standard, chromatographic purification (e.g., HPLC) would be essential to isolate the desired N7 isomer from any N9-substituted byproduct.
Structural Elucidation and Data Presentation
Confirming the structure of 7N-[1-(2-Carboxy)ethyl]allopurinol requires a combination of spectroscopic techniques. Commercial suppliers of this compound as a reference standard provide a comprehensive data package that typically includes ¹H-NMR, Mass Spectrometry, HPLC, and IR data.[6]
Expected Spectroscopic Data
The following table summarizes the expected data based on the known structure and spectroscopic information for allopurinol.[11][12]
| Technique | Expected Observations for 7N-[1-(2-Carboxy)ethyl]allopurinol |
| ¹H-NMR | - Signals corresponding to the protons of the carboxyethyl side chain (typically two triplets for the -CH₂-CH₂- groups).- A downfield shift of the pyrazole proton signal compared to allopurinol, due to the N7-substitution.- A signal for the pyrimidine proton.- A broad signal for the carboxylic acid proton. |
| Mass Spec (MS) | - A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 208.17. For example, an [M+H]⁺ peak would be expected at m/z 209.18. |
| Infrared (IR) | - A broad absorption band for the O-H stretch of the carboxylic acid.- A strong absorption for the C=O stretch of the carboxylic acid.- A strong absorption for the C=O stretch of the pyrimidinone ring.- N-H stretching bands. |
| HPLC | - A single, sharp peak under specific chromatographic conditions, indicating the purity of the compound. The retention time would differ from that of allopurinol and oxypurinol. |
Self-Validating Protocol for Structural Confirmation
A robust protocol for confirming the identity and purity of a synthesized batch of 7N-[1-(2-Carboxy)ethyl]allopurinol would involve a multi-step analytical workflow.
Caption: Self-validating workflow for the synthesis and analysis of the reference standard.
Biological and Pharmaceutical Significance
Role as a Pharmaceutical Impurity
The primary significance of 7N-[1-(2-Carboxy)ethyl]allopurinol is its classification as a process-related impurity in the synthesis of allopurinol.[7][13] Regulatory bodies like the FDA and EMA require strict control over impurities in pharmaceutical products. Therefore, having a well-characterized reference standard of 7N-[1-(2-Carboxy)ethyl]allopurinol is essential for:
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Method Development: Developing and validating analytical methods (primarily HPLC) to detect and quantify this impurity in batches of allopurinol API.[5]
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Quality Control: Routine testing of allopurinol batches to ensure that the level of this impurity does not exceed specified safety thresholds.
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Stability Studies: Assessing the potential for this impurity to form during the shelf-life of the drug product.
Potential Biological Activity: An Extrapolation
While no specific biological activity has been reported for 7N-[1-(2-Carboxy)ethyl]allopurinol, the effects of N-substitution on the allopurinol scaffold have been explored in other contexts. For instance, various N1- and C6-substituted allopurinol derivatives have been synthesized and evaluated for activities ranging from anticancer to anti-trypanosomal.[2][14]
The introduction of the carboxyethyl group at the N7 position could potentially:
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Alter Xanthine Oxidase Inhibition: The substitution might sterically hinder the molecule's ability to bind to the active site of xanthine oxidase, potentially reducing or abolishing its inhibitory activity compared to allopurinol.
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Change Pharmacokinetic Properties: The addition of a polar carboxylic acid group would likely alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile compared to the parent drug.
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Introduce New Biological Interactions: The modified structure could interact with other biological targets, although this is purely speculative without experimental data.
Conclusion
7N-[1-(2-Carboxy)ethyl]allopurinol is a chemically significant derivative of allopurinol. While its primary role in the pharmaceutical industry is that of a process impurity requiring careful monitoring, its structure provides an interesting case study in the N-alkylation of pyrazolo[3,4-d]pyrimidines. The principles of its synthesis can be inferred from established purine chemistry, and its structure can be unequivocally confirmed through a standard suite of analytical techniques. Further research into the biological activity of N7-substituted allopurinol derivatives could yield novel pharmacological insights, though the current, primary importance of 7N-[1-(2-Carboxy)ethyl]allopurinol lies in its role as a critical reference standard for ensuring the safety and quality of allopurinol-based medicines.
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